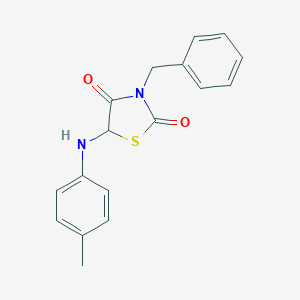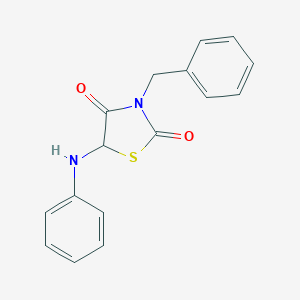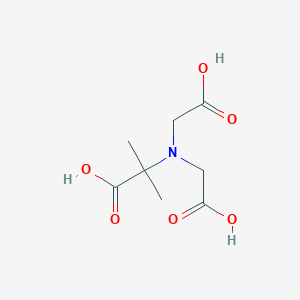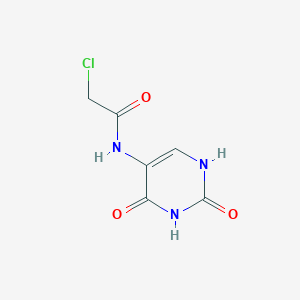![molecular formula C17H18Cl2N4O2 B228612 N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea, also known as AC-42, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and neurodegenerative disorders. AC-42 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of several cellular processes, including cell motility, protein degradation, and microtubule dynamics. Inhibition of HDAC6 by N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea leads to the accumulation of acetylated tubulin, which disrupts microtubule dynamics and impairs cell motility. This ultimately leads to the inhibition of cancer cell growth and neuroprotection.
Biochemical and Physiological Effects:
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells and induce apoptosis. N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has been shown to reduce pain and inflammation by inhibiting the activation of inflammatory cells.
Advantages and Limitations for Lab Experiments
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high affinity for HDAC6. N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has also been shown to have low toxicity and good pharmacokinetics. However, there are also limitations to the use of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea in lab experiments. N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has poor solubility, which can limit its effectiveness in in vivo studies. Additionally, N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has a short half-life, which can limit its duration of action.
Future Directions
There are several future directions for the study of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea. One potential direction is the development of more potent and selective HDAC6 inhibitors. Another direction is the investigation of the use of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea in combination with other therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, the use of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea in the treatment of other diseases, such as autoimmune disorders, is an area of potential future research. Finally, the development of novel drug delivery systems for N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea could improve its solubility and duration of action.
Synthesis Methods
The synthesis of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea involves several steps, including the preparation of the starting materials, coupling of the two aromatic amines, and subsequent urea formation. The synthesis of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea is a complex process that requires expertise in organic chemistry. The yield of the final product is dependent on the quality of the starting materials and the efficiency of the reaction steps.
Scientific Research Applications
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has been studied for its potential use in the treatment of pain and inflammation.
properties
Molecular Formula |
C17H18Cl2N4O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]propyl]urea |
InChI |
InChI=1S/C17H18Cl2N4O2/c18-12-4-1-6-14(10-12)22-16(24)20-8-3-9-21-17(25)23-15-7-2-5-13(19)11-15/h1-2,4-7,10-11H,3,8-9H2,(H2,20,22,24)(H2,21,23,25) |
InChI Key |
QQPNIOFXHOWBEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCNC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCNC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)


![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)

![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)


![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)

